(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
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Overview
Description
(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. Its unique structure, featuring an amino group and a difluorophenyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,6-difluoroacetophenone using a chiral reducing agent to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel can facilitate the reduction of the precursor compound to yield this compound with high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can convert the amino group to a primary amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine
Medically, this compound is an intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.
Industry
Industrially, it is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-hydroxybenzaldehyde
- 3,4-Difluoro-2-hydroxybenzaldehyde
- 3,5-Difluoro-2-hydroxybenzaldehyde
Uniqueness
(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and a difluorophenyl group. This combination of functional groups and stereochemistry makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.
Properties
Molecular Formula |
C8H9F2NO |
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Molecular Weight |
173.16 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
RRHQXTUNHJLDMM-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CN)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)O)F |
Origin of Product |
United States |
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